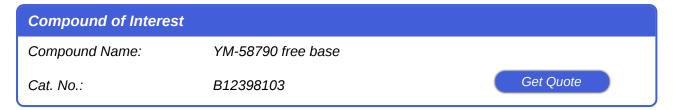


# An In-Depth Technical Guide to YM-58483 (BTP2) Free Base

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This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of YM-58483, a potent and selective inhibitor of store-operated calcium entry (SOCE). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways.

## **Chemical Properties and Structure**

YM-58483, also known as BTP2, is a pyrazole derivative that has been instrumental in the study of calcium signaling pathways.[1][2] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of YM-58483



Property	Value	
IUPAC Name	N-[4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide[3]	
Synonyms	BTP2, YM 58483[4]	
CAS Number	223499-30-7[3][4]	
Molecular Formula	C15H9F6N5OS[3][4]	
Molecular Weight	421.32 g/mol [3][5]	
Purity	≥99%[3]	
Appearance	Solid	
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)[3][6]	
Canonical SMILES	CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C( =CC(=N3)C(F)(F)F)C(F)(F)F	
InChI Key	XPRZIORDEVHURQ-UHFFFAOYSA-N[4]	

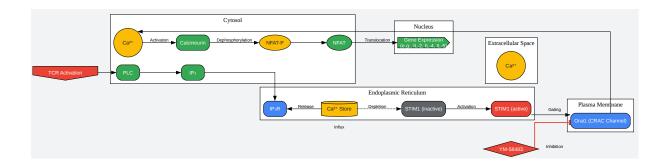
## **Mechanism of Action and Biological Activity**

YM-58483 is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are the primary conduits for store-operated calcium entry (SOCE) in non-excitable cells like lymphocytes.[3][7] SOCE is a critical signaling process initiated by the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel. The resulting influx of Ca<sup>2+</sup> leads to the activation of various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for T-cell activation and cytokine production.[2][4]

YM-58483 exerts its effects by directly blocking the CRAC channel, thereby inhibiting the sustained Ca<sup>2+</sup> influx.[2] This action prevents the activation of T-cells and the subsequent



release of pro-inflammatory cytokines, giving YM-58483 its immunomodulatory and anti-inflammatory properties.[3]



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Caption: Signaling pathway of store-operated calcium entry and the inhibitory action of YM-58483.

## **Quantitative Biological Data**

The inhibitory activity of YM-58483 has been quantified in various in vitro assays. The half-maximal inhibitory concentration ( $IC_{50}$ ) values demonstrate its potency against different cellular responses.

Table 2: In Vitro Potency of YM-58483



Assay	Cell Type / System	IC50 Value (nM)
Thapsigargin-induced sustained Ca <sup>2+</sup> influx	Jurkat T cells	100[2][3][4]
T-cell proliferation (mixed lymphocyte reaction)	Mouse splenocytes	330[7][8]
T-cell antiproliferative activity	Not specified	12.7
DNP antigen-induced histamine release	RBL-2H3 cells	460[7]
DNP antigen-induced leukotriene production	RBL-2H3 cells	310[7]
PHA-stimulated IL-5 production	Human peripheral blood cells	125[7]
PHA-stimulated IL-13 production	Human peripheral blood cells	148[7]
Conalbumin-stimulated IL-4 and IL-5 production	Murine Th2 T cell clone (D10.G4.1)	~100[1][7]
Inhibition of voltage-operated Ca <sup>2+</sup> (VOC) channel-mediated influx	Mouse PC12-h5 cells	4700[9]

The data highlights that YM-58483 is significantly more selective for CRAC channels over voltage-operated calcium channels.[2]

## **Experimental Protocols**

The characterization of CRAC channel inhibitors like YM-58483 heavily relies on measuring intracellular calcium dynamics. Below is a representative protocol for calcium imaging.

## **Calcium Imaging Protocol for Adherent Cells**

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca<sup>2+</sup>]i) using a fluorescent calcium indicator like Fura-2 AM.

## Foundational & Exploratory



Objective: To measure the effect of YM-58483 on store-operated calcium entry.

#### Materials:

- Adherent cells (e.g., HEK293, RBL-2H3) cultured on glass-bottom dishes.
- Fura-2 AM (calcium indicator dye).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) with and without Ca<sup>2+</sup>.
- Thapsigargin (ER Ca<sup>2+</sup>-ATPase inhibitor to deplete stores).
- YM-58483 stock solution in DMSO.
- · Ionomycin (calcium ionophore).
- Fluorescence microscope with an imaging system capable of ratiometric imaging (e.g., 340/380 nm excitation).

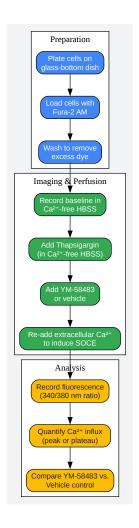
#### Procedure:

- · Cell Preparation:
  - Plate cells on 35 mm glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
- Dye Loading:
  - $\circ$  Prepare a loading buffer containing 2-5  $\mu$ M Fura-2 AM and 0.02% Pluronic F-127 in serum-free medium or HBSS.
  - Wash cells once with HBSS.
  - Incubate cells in the loading buffer for 30-45 minutes at 37°C.
  - Wash cells 2-3 times with HBSS to remove excess dye and allow for de-esterification of the AM ester for 20-30 minutes.



- Imaging and Data Acquisition:
  - Mount the dish on the microscope stage.
  - Perfuse the cells with Ca<sup>2+</sup>-free HBSS.
  - Begin recording the fluorescence ratio (F340/F380) to establish a baseline [Ca<sup>2+</sup>]i.
  - To deplete intracellular stores, add thapsigargin (e.g., 1 μM) in Ca<sup>2+</sup>-free HBSS. This should induce a transient increase in cytosolic Ca<sup>2+</sup> due to leakage from the ER.
  - Pre-incubate with YM-58483 (e.g., 100 nM) or vehicle (DMSO) for 5-10 minutes.
  - Reintroduce Ca<sup>2+</sup> into the perfusion buffer (e.g., 2 mM CaCl<sub>2</sub>). In control cells, this will
    cause a large, sustained increase in [Ca<sup>2+</sup>]i via SOCE. In YM-58483-treated cells, this
    increase will be inhibited.
  - At the end of the experiment, add ionomycin (e.g., 5 μM) to determine the maximum Ca<sup>2+</sup> signal (Rmax), followed by a Ca<sup>2+</sup>-free solution with EGTA to determine the minimum signal (Rmin) for calibration.
- Data Analysis:
  - Calculate the 340/380 nm fluorescence ratio for each cell over time.
  - Quantify the peak or plateau of the Ca<sup>2+</sup> influx and compare the response in control vs.
     YM-58483-treated cells.





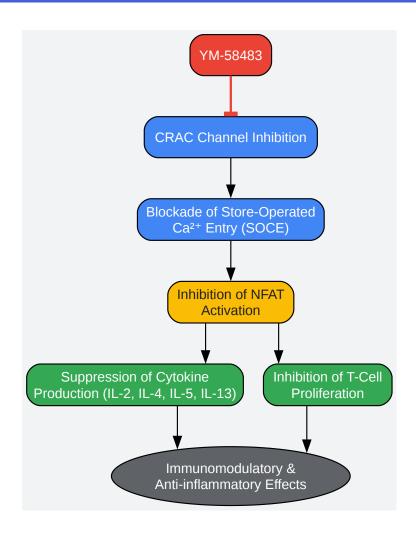
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Caption: A generalized workflow for a calcium imaging experiment to assess SOCE inhibition.

# **Downstream Functional Consequences**

By inhibiting the primary Ca<sup>2+</sup> entry pathway in T-cells, YM-58483 prevents the activation of downstream effectors necessary for an immune response. This leads to a cascade of inhibitory effects on T-cell function.





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Caption: Downstream functional consequences of CRAC channel inhibition by YM-58483.

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